Cas no 936-52-7 (1-Morpholinocyclopentene)

1-Morpholinocyclopentene structure
1-Morpholinocyclopentene structure
1-Morpholinocyclopentene
936-52-7
C9H15NO
153.221502542496
MFCD00006162
40339
87566074

1-Morpholinocyclopentene Properties

Names and Identifiers

    • N-(1-Cyclopenten-1-yl)morpholine
    • 1-(4-Morpholino)cyclopentene
    • 4-(Cyclopenten-1-yl)morpholine
    • 1-Morpholino-1-cyclopentene
    • 1-Morpholinocyclopentene
    • 1-(Morpholin-4yl)-Cyclopent-1-ene
    • 1-(N-MORPHOLINO)CYCLOPENTENE
    • 1-(N-morpholinyl)-cyclopentene
    • 1-MORPHOLINO-1-CYCLO-PENTENE
    • 1-MORPHOLINO-CYCLOPENTENE
    • 1-Morpholinylcyclopentene
    • 4-(1-cyclopenten-1-yl)morpholine
    • 4-(1-Cyclopentenyl)morpholine
    • 4-cyclopentenylMorpholine
    • N-(1-Cyclopentenyl)morpholine
    • N-(cyclopenten-1-yl)morpholine
    • N-(Cyclopnten-1-yl)morpholine
    • 4-(1-Cyclopenten-1-yl)morpholine (ACI)
    • 1-(4-Morpholino)-1-cyclopentene
    • 1-(Morpholin-4-yl)cyclopentene
    • Cyclopentanone morpholine enamine
    • NSC 86131
    • DTXSID0061323
    • Morpholine, 4-(1-cyclopenten-1-yl)-
    • 936-52-7
    • SCHEMBL497792
    • DB-057417
    • (1-Morpholinocyclopentene)
    • N-cyclopentenyl morpholine
    • EINECS 213-316-0
    • SY049538
    • 1-Morpholinocyclopentene, 96%
    • UNII-E6BPH60G2P
    • NSC-86131
    • CCG-40527
    • 4-cyclopent-1-en-1-ylmorpholine
    • CS-0182151
    • N-(1-Cyclopentene-1-yl)morpholine
    • MFCD00006162
    • NS00039578
    • N-(Cyclopent-1-en-1-yl)morpholine
    • WLN: T6N DOTJ A- AL5UTJ
    • E6BPH60G2P
    • DTXCID2048876
    • AKOS009031099
    • A10424
    • morpholinocyclopentene
    • NSC86131
    • N-(1-Cyclopenten-1-yl)-morpholine
    • 4-(cyclopent-1-en-1-yl)morpholine
    • +Expand
    • MFCD00006162
    • VAPOFMGACKUWCI-UHFFFAOYSA-N
    • 1S/C9H15NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3H,1-2,4-8H2
    • O1CCN(C2CCCC=2)CC1
    • 117154

Computed Properties

  • 153.11500
  • 0
  • 2
  • 1
  • 153.115
  • 11
  • 159
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • nothing
  • 0
  • 12.5A^2

Experimental Properties

  • 1.32430
  • 12.47000
  • n20/D 1.512(lit.)
  • 254°C(lit.)
  • Fahrenheit: 140 ° f
    Celsius: 60 ° c
  • Not determined
  • Not determined
  • 0.957 g/mL at 25 °C(lit.)

1-Morpholinocyclopentene Security Information

1-Morpholinocyclopentene Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Morpholinocyclopentene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003SNZ-5g
N-(1-Cyclopenten-1-yl)morpholine
936-52-7 95%
5g
$70.00 2024-04-20
A2B Chem LLC
AB76319-5g
4-(Cyclopent-1-en-1-yl)morpholine
936-52-7 95%
5g
$54.00 2024-07-18
abcr
AB177220-25 ml
1-(4-Morpholino)cyclopentene, 96%; .
936-52-7 96%
25 ml
€229.40 2024-04-15
Chemenu
CM163851-25g
4-(cyclopent-1-en-1-yl)morpholine
936-52-7 97%
25g
$199
Enamine
EN300-20952-1.0g
4-(cyclopent-1-en-1-yl)morpholine
936-52-7
1.0g
$81.0
eNovation Chemicals LLC
D769557-25g
N-(1-Cyclopenten-1-yl)morpholine
936-52-7 96%
25g
$250 2022-10-16
TRC
M723820-2.5g
1-Morpholinocyclopentene
936-52-7
2.5g
$ 155.00 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT8271-1g
4-(cyclopenten-1-yl)morpholine
936-52-7 95%
1g
¥144.0
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M157856-100ml
1-Morpholinocyclopentene
936-52-7 >97.0%(GC)
100ml
¥1338.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M869556-25ml
1-Morpholino-1-cyclopentene
936-52-7 97%
25ml
1,298.00

1-Morpholinocyclopentene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  5 h, 70 °C
Reference
Method for preparing intermediate of Triticonazole
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Cyclohexane ;  25 min, 0.065 MPa, 60 °C; 0.5 h, 80 °C
Reference
Synthesis process of 3-cycloalkylpropionic acid
Song, Guoqiang; Wang, Yanchen; Lu, Wang; Feng, Xiaoqing; Hu, Chunqing, Jingxi Huagong, 2012, 29(4), 406-409

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Cyclohexane ;  60 °C; 60 °C → 80 °C; 0.5 h, 80 °C
Reference
Method for preparing 3-cycloalkylpropionic acid
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Toluene ;  1.33 h, 60 °C
Reference
Efficient synthesis of cyclic enamines from morpholine and cycloalkanones catalyzed by zeolite H-Y
Hachemi, Yasmine Rahma; Bouchiba, Nabila; Hamadouche, Mohammed, Heterocyclic Letters, 2021, 11(2), 145-156

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  reflux
Reference
Synthesis of (2E)-2-[[4-(cyclopentyloxy)-3-methoxyphenyl]methylene]-5-[(phenylamino)methyl]cyclopentanone derivatives and determination of their activity as anticancer agents
Ma, Yuzhuo; Yin, Lina; Liu, Yingxiang; Mei, Wenjie; Ji, Zhizhong, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(3), 144-149

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  reflux
Reference
Preparation of benzylidenecyclopentanone derivatives as antitumor agents
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Envirocat EPZG
Reference
Microwave-assisted facile synthesis of imines and enamines using envirocat EPZG as a catalyst
Varma, Rajender S.; Dahiya, Rajender, Synlett, 1997, (11), 1245-1246

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  6 h, reflux
Reference
Synthesis method of Ramipril key intermediate from serine
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Toluene ;  4 h, reflux
Reference
Direct Regio- and Diastereoselective Diphosphonylation of Cyclic Enamines: One-Pot Synthesis of α,α'-Bis(diphenylphosphoryl)- and α,α'-Bis(diphenylphosphorothioyl)cycloalkanones
Jebli, Nejib; Debrouwer, Wouter; Berton, Jan K. E. T.; Van Hecke, Kristof; Stevens, Christian V.; et al, Synlett, 2017, 28(10), 1160-1164

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  P,P-Bis(1,1-dimethylethyl)-N-[2,8,9-tris(2-methylpropyl)-1λ5-2,5,8,9-tetraaza-1-… Solvents: Toluene ;  20 h, 80 °C; 80 °C → rt
Reference
(t-Bu)2PN:P(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C-N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature
Reddy, Ch. Venkat; Kingston, Jesudoss V.; Verkade, John G., Journal of Organic Chemistry, 2008, 73(8), 3047-3062

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Toluene ;  5 h, rt
Reference
Synthesis of enamines using easily prepared silica gel supported sulfuric acid catalyst
Bigdeli, Mohammad Ali; Alavi Nikje, Mir Mohammad; Gorji, Banafshe; Moghimi, Aboulghasem, Journal of Chemical Research, 2005, (12), 800-801

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  12 h, 115 °C
Reference
A Highly Effective Catalyst System for the Pd-Catalyzed Amination of Vinyl Bromides and Chlorides
Reddy, Chinta Reddy Venkat; Urgaonkar, Sameer; Verkade, John G., Organic Letters, 2005, 7(20), 4427-4430

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Benzene ;  15 h, reflux
Reference
Altering the Allowed/Forbidden Gap in Cyclobutene Electrocyclic Reactions: Experimental and Theoretical Evaluations of the Effect of Planarity Constraints
Lee, Patrick S.; Sakai, Shogo; Hoerstermann, Peter; Roth, Wolfgang R.; Kallel, E. Adam; et al, Journal of the American Chemical Society, 2003, 125(19), 5839-5848

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  rt → 110 °C; 8 h, 110 °C
Reference
Method for synthesizing Loxoprofen sodium
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Benzene ;  reflux
Reference
Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives
Saiser, Stefan; Smidt, Sebastian P.; Pfaltz, Andreas, Angewandte Chemie, 2006, 45(31), 5194-5197

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Methyl iodide
Reference
Preparation of enamines from carbonyl compounds and secondary amines
, Japan, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Catalysts: Methyl iodide
Reference
Preparation of Enamines by the Reaction of Ketones and Secondary Amines with Silylating Agents
Yamamoto, Yasushi; Matui, Chinami, Journal of Organic Chemistry, 1998, 63(2), 377-378

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  6 h, 90 - 100 °C; 1 h, 90 - 100 °C
Reference
β-(Aminomethyl)cyclopentanol derivatives and their preparation, pharmaceutical compositions and use in the treatment of inflammation
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Benzene
Reference
Syntheses with enamines. IV. Acylation of 1-morpholino-1-cyclopentane
Hunig, Siegfried; Lendle, Wilhelm, Chemische Berichte, 1960, 93, 909-13

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Cyclohexane ;  rt → 80 °C; 80 °C
Reference
Process for synthesizing Ramipril intermediate
, China, , ,

1-Morpholinocyclopentene Raw materials

1-Morpholinocyclopentene Preparation Products

1-Morpholinocyclopentene Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:936-52-7)1-Morpholinocyclopentene
A1207508
99%/99%
25g/5g
516.0/177.0